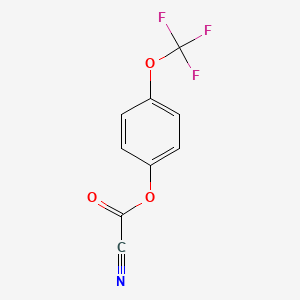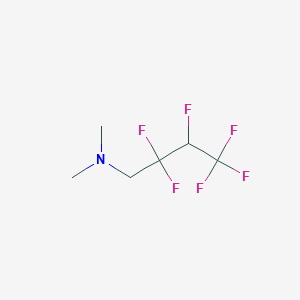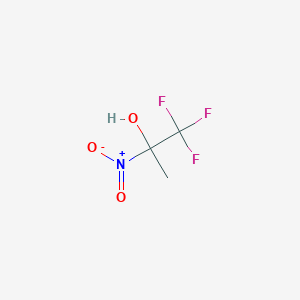
3,3,3-Trifluoro-2-methyl-2-nitro-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,3-Trifluoro-2-methyl-2-nitro-propanol is a fluorinated organic compound with the molecular formula C3H4F3NO3 and a molecular weight of 159.06 g/mol. It is a clear, colorless liquid with a strong odor and is commonly used as a reagent in organic chemistry and as an intermediate in the synthesis of various chemicals.
Preparation Methods
3,3,3-Trifluoro-2-methyl-2-nitro-propanol can be synthesized by reacting trifluoroacetaldehyde with nitromethane in the presence of a strong acid catalyst. The product is then crystallized and dried to obtain the final compound. The purity of the compound can be determined using various analytical techniques such as gas chromatography and mass spectrometry.
Chemical Reactions Analysis
3,3,3-Trifluoro-2-methyl-2-nitro-propanol undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various products depending on the oxidizing agent used.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The nitro group in the compound makes it a good electrophile, allowing it to react with nucleophiles such as alkylamines to form stable adducts.
Common Reagents and Conditions: Common reagents used in these reactions include strong acids for catalysis, hydrogen for reduction, and various nucleophiles for substitution reactions.
Scientific Research Applications
3,3,3-Trifluoro-2-methyl-2-nitro-propanol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.
Biology: The compound has been shown to possess antibacterial, antifungal, and antiviral properties.
Medicine: It has been investigated for its potential role in cancer therapy due to its ability to induce apoptosis in cancer cells.
Industry: The compound is used in the production of pesticides, fungicides, and herbicides.
Mechanism of Action
The mechanism of action of 3,3,3-Trifluoro-2-methyl-2-nitro-propanol involves its ability to inhibit the activity of certain enzymes such as acetylcholinesterase and tyrosinase. This inhibition can lead to various biological effects, including antibacterial and antifungal activities. Additionally, the compound’s ability to induce apoptosis in cancer cells is of significant interest in cancer research.
Comparison with Similar Compounds
3,3,3-Trifluoro-2-methyl-2-nitro-propanol can be compared with other similar compounds such as:
3,3,3-Trifluoro-2,2-dimethylpropan-1-ol: This compound has similar fluorinated properties but differs in its molecular structure and applications.
3,3,3-Trifluoro-2-(trifluoromethyl)propionic acid: Another fluorinated compound with different chemical properties and uses.
2,3,4-Trifluoronitrobenzene: A compound with a similar nitro group but different overall structure and reactivity.
These comparisons highlight the unique properties and applications of this compound in various fields of research and industry.
Properties
IUPAC Name |
1,1,1-trifluoro-2-nitropropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4F3NO3/c1-2(8,7(9)10)3(4,5)6/h8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGQNOYNYJIYIQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)([N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
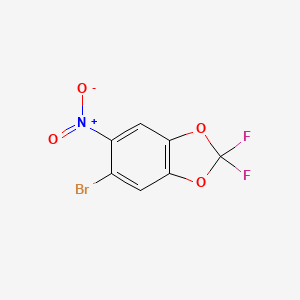
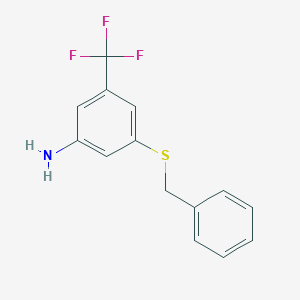
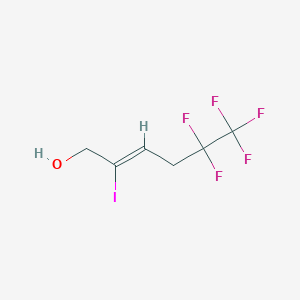
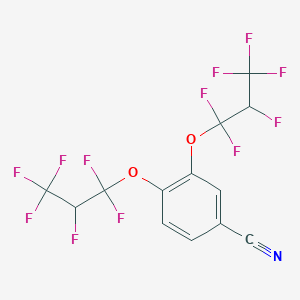

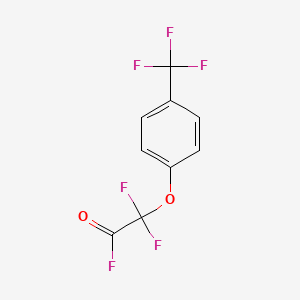
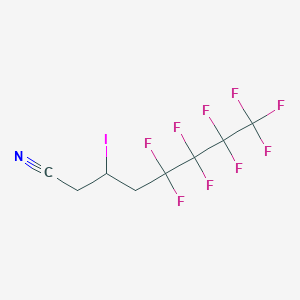
![2-Chloro-3-[3,5-bis(trifluoromethyl)phenyl]succinic acid](/img/structure/B6312932.png)
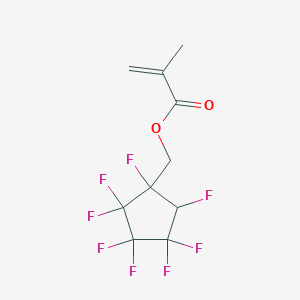


![2-[(Chlorodifluoromethyl)thio]nitrobenzene](/img/structure/B6312970.png)
